Product packaging for 5-(Benzyloxy)naphthalen-2-ol(Cat. No.:CAS No. 185247-03-4)

5-(Benzyloxy)naphthalen-2-ol

Cat. No.: B12579120
CAS No.: 185247-03-4
M. Wt: 250.29 g/mol
InChI Key: PSSXGAMWDXGGBL-UHFFFAOYSA-N
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Description

5-(Benzyloxy)naphthalen-2-ol is a benzyl-protected derivative of 2-naphthol, a versatile intermediate in organic synthesis and materials science . This compound is of significant interest in the development of advanced organic ligands and functional molecules, analogous to its structural relatives. Similar naphthalene-based compounds, such as thiazolylazo dyes derived from 2-naphthol, are extensively used as sensitive chromogenic agents for the detection of metal ions like mercury(II) in environmental and analytical chemistry . The structural framework of this compound suggests its potential utility as a precursor in the synthesis of dyes, ligands for asymmetric catalysis, and organic materials, building upon the well-established reactivity of the naphthol core . The benzyloxy group offers a protective function for the hydroxyl moiety, allowing for selective modifications at other positions on the naphthalene ring system in multi-step synthetic sequences. This product is intended for research purposes and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O2 B12579120 5-(Benzyloxy)naphthalen-2-ol CAS No. 185247-03-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

185247-03-4

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

5-phenylmethoxynaphthalen-2-ol

InChI

InChI=1S/C17H14O2/c18-15-9-10-16-14(11-15)7-4-8-17(16)19-12-13-5-2-1-3-6-13/h1-11,18H,12H2

InChI Key

PSSXGAMWDXGGBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CC(=C3)O

Origin of Product

United States

Elucidation of Synthetic Methodologies for 5 Benzyloxy Naphthalen 2 Ol

Retrosynthetic Analysis Strategies for Benzyloxynaphthols

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. scribd.comdeanfrancispress.comresearchgate.net This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, FGI) to reveal potential precursors. deanfrancispress.comairitilibrary.com

For 5-(Benzyloxy)naphthalen-2-ol, the most logical retrosynthetic disconnection is the carbon-oxygen bond of the benzyl (B1604629) ether. This is a common strategy as ether linkages are readily formed through established synthetic methods.

Primary Disconnection: The C(naphthalene)−O(benzyl) ether bond.

This disconnection simplifies the target molecule into two key precursors:

A di-hydroxylated naphthalene (B1677914) core: Naphthalene-2,5-diol .

A benzyl group donor: A benzyl halide , such as benzyl bromide or benzyl chloride.

This approach transforms the challenge into the selective protection of one of the two hydroxyl groups on the naphthalene-2,5-diol scaffold. The forward synthesis would thus involve a Williamson ether synthesis between the diol and the benzyl halide.

Retrosynthetic analysis of this compound, showing the disconnection of the C-O ether bond to yield Naphthalene-2,5-diol and a Benzyl halide synthon.
Figure 1: Retrosynthetic disconnection of this compound.

In the synthesis of polysubstituted naphthalenes, the strategic use of protecting and activating groups is paramount for controlling regioselectivity. researchgate.netresearchgate.net

Protecting Groups: The benzyl group in the target molecule can be viewed as a protecting group for the hydroxyl function at the C5 position. In a synthetic route starting from naphthalene-2,5-diol, the introduction of the benzyl group on one of the two hydroxyl groups prevents it from reacting in subsequent steps. This allows for differential functionalization of the remaining free hydroxyl group at C2 or other positions on the naphthalene ring.

Activating Groups: The hydroxyl (-OH) and benzyloxy (-OBn) groups are both strong activating groups in electrophilic aromatic substitution reactions. They are ortho-, para-directing, meaning they activate the positions ortho and para to themselves towards electrophilic attack. In the naphthalene ring system, this electronic influence dictates the positions of any further substitutions, a critical factor in multi-step syntheses. nbinno.com

Established Synthetic Routes

Traditional syntheses of substituted naphthalenes often rely on well-established reactions like electrophilic aromatic substitution, building upon readily available naphthalene precursors. researchgate.netnbinno.combritannica.com

A common and practical route to this compound starts from naphthalene-2,5-diol. The key step is the regioselective mono-benzylation. Due to the similar reactivity of the two hydroxyl groups, the reaction often yields a mixture of the desired mono-benzylated product, the di-benzylated product, and unreacted starting material. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the target compound.

The reaction is typically a Williamson ether synthesis, where the diol is first treated with a base to form a phenoxide, which then acts as a nucleophile to attack the benzyl halide.

Reaction Scheme: Naphthalene-2,5-diol + Benzyl Bromide → this compound

The table below outlines typical conditions for this transformation.

Reactant 1Reactant 2BaseSolventTypical Yield (%)
Naphthalene-2,5-diolBenzyl BromideK₂CO₃ (Potassium Carbonate)Acetone or DMF40-60%
Naphthalene-2,5-diolBenzyl ChlorideNaH (Sodium Hydride)THF or DMF50-70%

Table 1: Reaction conditions for the selective mono-benzylation of Naphthalene-2,5-diol.

Achieving specific substitution patterns on a naphthalene ring is a significant challenge in organic synthesis. The regioselectivity of reactions like nitration, halogenation, and sulfonation is heavily influenced by both the inherent reactivity of the α (1, 4, 5, 8) and β (2, 3, 6, 7) positions and the directing effects of existing substituents. thieme-connect.comwikipedia.org

For instance, the synthesis of the naphthalene-2,5-diol precursor itself requires regiocontrolled methods. One classical approach involves the sulfonation of naphthalene. The position of sulfonation is temperature-dependent:

At lower temperatures (~80°C), sulfonation kinetically favors the alpha-position, yielding naphthalene-1-sulfonic acid .

At higher temperatures (~160°C), the thermodynamically more stable beta-isomer, naphthalene-2-sulfonic acid , is the major product. wikipedia.org

By manipulating these conditions and performing subsequent reactions such as alkali fusion (heating with NaOH or KOH), sulfonic acid groups can be converted into hydroxyl groups, providing a powerful, albeit traditional, method for the regioselective synthesis of naphthols and dihydroxynaphthalenes.

Modern and Catalytic Approaches

Modern organic synthesis has seen the development of powerful catalytic methods that offer alternative and often more efficient routes to complex molecules. For the synthesis of benzyloxynaphthols, C-H activation and metal-catalyzed cross-coupling reactions are highly relevant.

Directed C-H Activation: This strategy involves using a directing group to guide a metal catalyst to a specific C-H bond on the naphthalene scaffold, allowing for its functionalization. nih.govwikipedia.orgacs.org This approach could, in principle, allow for the direct hydroxylation or arylation at a specific position on a pre-functionalized naphthalene, potentially bypassing the need for classical multi-step sequences. acs.orgacs.org For example, a directing group at C1 could facilitate C-H activation and subsequent oxidation at the remote C5 or C6 positions. acs.org

Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination (adapted for C-O bond formation) could be employed. researchgate.net A potential route could involve the synthesis of 5-bromonaphthalen-2-ol (B48030) (or a protected version), which could then be coupled with benzyl alcohol in the presence of a palladium or copper catalyst to form the desired ether linkage. This offers a different strategic approach, building the ether bond via a cross-coupling mechanism rather than a classical Sₙ2 reaction.

The table below summarizes these conceptual modern approaches.

MethodKey ReactantsCatalyst System (Example)Bond Formed
Directed C-H HydroxylationSubstituted NaphthalenePd(OAc)₂ with an oxidizing agentC(naphthalene)−OH
Buchwald-Hartwig C-O Coupling5-Bromonaphthalen-2-ol + Benzyl AlcoholPd catalyst with a suitable ligand (e.g., phosphine-based)C(naphthalene)−O(benzyl)

Table 2: Conceptual modern and catalytic routes for the synthesis of functionalized naphthols.

Transition Metal-Catalyzed Coupling Reactions in Naphthalene Functionalization

While the classical Williamson ether synthesis is a primary method for forming the benzyloxy bond in this compound, transition metal-catalyzed reactions offer powerful alternatives for C-O bond formation, particularly in complex molecular settings. These methods are integral to the broader field of naphthalene functionalization.

Palladium-, copper-, and iron-catalyzed cross-coupling reactions have been extensively developed for the synthesis of aryl ethers. For instance, the Buchwald-Hartwig amination protocol can be adapted for C-O coupling, typically employing a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol. In the context of synthesizing this compound, a hypothetical approach could involve a suitably protected bromonaphthol derivative coupled with benzyl alcohol.

Iron catalysis has emerged as a more sustainable and cost-effective alternative. Iron(III) chloride, for example, has been shown to catalyze the homo- and cross-etherification of benzyl alcohols. acs.org A potential application in the synthesis of the target molecule could involve the iron-catalyzed reaction between a naphthalene diol and benzyl alcohol, although controlling regioselectivity would be a significant challenge.

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also well-established for the formation of diaryl ethers and, more recently, alkyl aryl ethers. The use of copper(I) salts with various ligands can facilitate the coupling of aryl halides with alcohols. The synthesis of the target compound could potentially be achieved by the copper-catalyzed coupling of 5-bromo-naphthalen-2-ol with benzyl alcohol. The choice of catalyst system is crucial for achieving high yields and selectivity.

Catalyst SystemReactantsReaction TypePotential Applicability
Pd(OAc)₂ / Buchwald-Hartwig LigandAryl Halide/Triflate + AlcoholC-O Cross-CouplingSynthesis from a functionalized naphthol precursor
FeCl₃ or FeCl₂ / LigandBenzyl AlcoholsCross-EtherificationPotential for direct benzylation, but with selectivity challenges
CuI / LigandAryl Halide + AlcoholUllmann CondensationAlternative to palladium for C-O bond formation

Chemoselective and Stereoselective Synthetic Transformations

The synthesis of this compound from naphthalene-2,5-diol presents a significant challenge in chemoselectivity. The two hydroxyl groups on the naphthalene ring exhibit different reactivities, which can be exploited to achieve selective monofunctionalization. The hydroxyl group at the 2-position is generally more acidic and nucleophilic than the one at the 5-position due to electronic effects within the naphthalene ring system. This inherent difference in reactivity can be leveraged for selective O-benzylation.

By carefully controlling reaction conditions such as the base, solvent, and temperature, it is possible to favor the formation of the desired 5-benzyloxy isomer. For example, using a bulky base might sterically hinder reaction at the more accessible 2-position, or a specific solvent system could favor the solvation and reaction at one hydroxyl group over the other.

Stereoselectivity is not a primary concern in the synthesis of this compound itself, as the molecule is achiral. However, in the broader context of synthesizing more complex naphthalene-containing molecules, stereoselective transformations are critical. If the naphthalene core were to be further functionalized with chiral substituents, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome of the reactions.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considerations of solvent choice, atom economy, and the minimization of waste and auxiliary substances.

Solvent-Free or Reduced-Solvent Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. The Williamson ether synthesis, a potential method for the final benzylation step, has been successfully adapted to solvent-free conditions. researchgate.net This typically involves grinding the solid reactants (the naphthol, a base like potassium carbonate, and the benzylating agent) together, sometimes with gentle heating. researchgate.net This approach not only reduces solvent waste but can also lead to faster reaction times and easier product isolation.

Microwave-assisted organic synthesis is another technique that often aligns with green chemistry principles, as it can significantly reduce reaction times and sometimes allows for solvent-free conditions. The application of microwave irradiation to the benzylation of a naphthol could provide a more energy-efficient route to the target molecule.

MethodSolventConditionsGreen Advantage
Conventional SynthesisOrganic Solvent (e.g., DMF, Acetone)Reflux/Stirring-
Solvent-Free SynthesisNoneGrinding/HeatingReduces solvent waste, simplifies workup
Microwave-Assisted SynthesisMinimal or no solventMicrowave IrradiationReduced reaction time, energy efficiency

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgwikipedia.org Addition and rearrangement reactions have the highest atom economy (100%), while substitution and elimination reactions generate byproducts and thus have lower atom economies.

The synthesis of this compound via the Williamson ether synthesis from naphthalene-2,5-diol and benzyl chloride proceeds with the formation of a salt byproduct (e.g., KCl or NaCl) and water, if a hydroxide (B78521) base is used. The atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reaction of naphthalene-2,5-diol with benzyl chloride and sodium hydroxide: C₁₀H₈O₂ + C₇H₇Cl + NaOH → C₁₇H₁₄O₂ + NaCl + H₂O

The atom economy would be less than 100% due to the formation of sodium chloride and water. Maximizing reaction efficiency also involves optimizing the percentage yield of the product. High-yielding reactions are crucial for reducing waste and making a synthetic route more economically viable.

Minimization of Chemical Derivatives and Auxiliary Substances

However, if selective monofunctionalization proves difficult, a protecting group strategy might be necessary. In such a scenario, a "green" protecting group would be one that can be introduced and removed in high yields using environmentally benign reagents and conditions. For example, a protecting group that can be removed with water or a catalytic amount of a mild acid would be preferable to one that requires stoichiometric amounts of harsh or toxic reagents.

The choice of auxiliary substances, such as the base and solvent, also plays a significant role in the greenness of the synthesis. Using a recyclable solid base instead of a soluble one can simplify the purification process and reduce aqueous waste streams. Similarly, choosing solvents derived from renewable feedstocks or those that are easily recyclable contributes to a more sustainable process. sigmaaldrich.com

Comprehensive Analysis of Chemical Reactivity and Derivatization Studies

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group at the C2 position is a primary site of reactivity. Its acidic proton and nucleophilic oxygen atom readily participate in a variety of transformations, including alkylation, acylation, oxidation, and coupling reactions.

O-Alkylation and O-Acylation Pathways

The nucleophilic character of the phenoxide ion, formed by deprotonation of the hydroxyl group, facilitates O-alkylation and O-acylation reactions. These pathways are fundamental for introducing a wide array of functional groups, thereby modifying the compound's steric and electronic properties.

O-Alkylation: This process, typically proceeding via a Williamson ether synthesis mechanism, involves the reaction of the corresponding phenoxide with an alkyl halide. The reaction is generally carried out in the presence of a base to deprotonate the hydroxyl group. For instance, the alkylation of the related naphthalene-2,7-diol to form a mono-benzylated product utilizes potassium carbonate as the base and benzyl (B1604629) bromide as the alkylating agent in a polar aprotic solvent like dimethylformamide (DMF) mdpi.com. A similar strategy can be employed to alkylate the C2-hydroxyl group of 5-(benzyloxy)naphthalen-2-ol.

Table 1: Representative O-Alkylation Reaction Conditions

Reactant Reagent Base Solvent Product
This compound Methyl Iodide K₂CO₃ Acetone 5-(Benzyloxy)-2-methoxynaphthalene

O-Acylation: The synthesis of esters from this compound is achieved through O-acylation. This can be accomplished using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct. This reaction converts the hydroxyl group into an ester functionality, which can serve as a protecting group or modulate the compound's biological activity.

Table 2: Representative O-Acylation Reaction Conditions

Reactant Reagent Base Solvent Product
This compound Acetyl Chloride Pyridine Dichloromethane (7-(Benzyloxy)naphthalen-2-yl) acetate

Oxidation Reactions and Product Characterization

The electron-rich naphthalene (B1677914) ring, particularly being activated by a hydroxyl group, is susceptible to oxidation. The oxidation of naphthols often leads to the formation of naphthoquinones, a class of compounds with significant chemical and biological interest. In the case of 2-naphthol (B1666908) derivatives, oxidation typically yields 1,4-naphthoquinones.

The oxidation of 2-naphthol to 2-hydroxy-1,4-naphthoquinone (also known as Lawsone) can be achieved with high selectivity using hydrogen peroxide in the presence of a manganese porphyrin catalyst in an aqueous solution researchgate.net. It is anticipated that this compound would undergo a similar transformation under controlled oxidation conditions, yielding 5-(benzyloxy)-2-hydroxy-1,4-naphthoquinone. The reaction proceeds through the oxidation of the phenolic ring, with the benzyloxy group at the C5 position remaining intact, provided the conditions are mild enough to prevent its cleavage.

Characterization of the resulting quinone product would involve spectroscopic methods such as NMR to confirm the new carbonyl carbons and the loss of aromaticity in one ring, and mass spectrometry to verify the molecular weight change corresponding to the addition of two oxygen atoms and the loss of two hydrogen atoms.

Condensation and Coupling Reactions

The hydroxyl group can be leveraged to participate in condensation and coupling reactions, though it often requires conversion to a more reactive intermediate. For modern cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination, the phenolic hydroxyl is typically converted into a superior leaving group, such as a triflate (-OTf) or a nonaflate.

The process involves two steps:

Triflation: Reaction of this compound with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine yields 5-(benzyloxy)naphthalen-2-yl trifluoromethanesulfonate.

Cross-Coupling: The resulting aryl triflate can then be used in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds at the C2 position. For example, a Suzuki coupling with an arylboronic acid would yield a biaryl compound.

This two-step sequence provides a versatile platform for introducing a wide range of substituents onto the naphthalene core at the C2 position, which would be difficult to achieve through other synthetic routes.

Reactions Involving the Naphthalene Core

The aromatic naphthalene rings are susceptible to electrophilic attack, and the regiochemical outcome is governed by the directing effects of the existing benzyloxy and hydroxyl substituents.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic systems. For naphthalene, substitution is generally favored at the C1 (α) position over the C2 (β) position because the carbocation intermediate formed during α-attack is better stabilized by resonance libretexts.orgyoutube.com.

In this compound, the ring system is disubstituted with two powerful activating, ortho, para-directing groups: the hydroxyl group (-OH) at C2 and the benzyloxy group (-OBn) at C5.

The -OH group at C2 is a potent activator and directs incoming electrophiles to the C1 and C3 positions.

The -OBn group at C5 is also an activating group, directing electrophiles to the C4 and C6 positions.

Position 1: This position is strongly activated by the adjacent C2-hydroxyl group and is sterically accessible. It is expected to be a highly favored site for substitution.

Position 3: This position is also activated by the C2-hydroxyl group.

Position 4: This position is activated by the C5-benzyloxy group and is ortho to it.

Position 6: This position is activated by the C5-benzyloxy group and is para to it.

Given that the hydroxyl group is a more powerful activating group than an ether group, substitution is most likely to be directed by the -OH group. Therefore, the primary site of electrophilic attack is predicted to be the C1 position . In reactions where polysubstitution is possible, such as halogenation with excess reagent, further substitution might occur at the C3, C4, or C6 positions.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product
Nitration HNO₃, H₂SO₄ 5-(Benzyloxy)-1-nitro-naphthalen-2-ol
Bromination Br₂, FeBr₃ 1-Bromo-5-(benzyloxy)naphthalen-2-ol

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov

The naphthalene core of this compound is substituted with two strong electron-donating groups (-OH and -OBn). These groups enrich the aromatic system with electron density, making it highly deactivated towards attack by nucleophiles. Consequently, standard SNAr reactions are not considered a viable pathway for the derivatization of this compound. For such a reaction to occur, the electronic nature of the ring would need to be fundamentally altered by introducing potent EWGs through prior electrophilic substitution reactions. Even then, a suitable leaving group (like a halide) would also need to be present at the substitution site. rsc.org

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Naphthalene-2,7-diol
Potassium Carbonate
Benzyl Bromide
Dimethylformamide (DMF)
Methyl Iodide
Acetone
5-(Benzyloxy)-2-methoxynaphthalene
Ethyl Bromide
Sodium Hydride (NaH)
Tetrahydrofuran (THF)
5-(Benzyloxy)-2-ethoxynaphthalene
Acetyl Chloride
Pyridine
Dichloromethane
(7-(Benzyloxy)naphthalen-2-yl) acetate
Benzoyl Chloride
Triethylamine
Toluene (B28343)
(7-(Benzyloxy)naphthalen-2-yl) benzoate (B1203000)
2-Naphthol
2-hydroxy-1,4-naphthoquinone (Lawsone)
Hydrogen Peroxide
5-(Benzyloxy)-2-hydroxy-1,4-naphthoquinone
Triflic anhydride (Tf₂O)
5-(Benzyloxy)naphthalen-2-yl trifluoromethanesulfonate
5-(Benzyloxy)-1-nitro-naphthalen-2-ol
1-Bromo-5-(benzyloxy)naphthalen-2-ol

Transformations of the Benzyloxy Moiety

The benzyloxy group in this compound serves as a protecting group for the hydroxyl function, and its selective removal or modification is a key aspect of its chemistry.

The cleavage of benzyl ethers is a common transformation in organic synthesis. Catalytic hydrogenolysis is a popular method for deprotection, typically yielding the alcohol and toluene. organic-chemistry.org For substrates with other reducible groups, hydrogen transfer sources like 1,4-cyclohexadiene can be used to control the availability of hydrogen. organic-chemistry.org

Lewis acids such as boron tribromide (BBr₃), boron trichloride (BCl₃), and their complexes are also effective for cleaving O-benzyl ethers. atlanchimpharma.com The combination of Lewis acids with Lewis bases can exhibit unique reactivity. atlanchimpharma.com For instance, BCl₃·SMe₂ (a complex of boron trichloride and dimethyl sulfide) allows for efficient debenzylation under mild conditions and is compatible with a wide range of functional groups. organic-chemistry.org This method has shown superior selectivity compared to other Lewis acids like BF₃·OEt₂. organic-chemistry.org A chemoselective debenzylation of aryl benzyl ethers can be achieved at low temperatures using a combination of BCl₃ and pentamethylbenzene, which acts as a cation scavenger. organic-chemistry.org

Magnesium bromide has also been used for the selective debenzylation of aromatic dibenzyloxy aldehydes, particularly when the benzyloxy group is ortho to a carbonyl group. landsbokasafn.is Another mild procedure for the removal of benzylic protecting groups involves the use of lithium naphthalenide. researchgate.net

Table 2: Reagents for Selective Deprotection of Benzyl Ethers

ReagentConditionsNotes
Catalytic Hydrogenation (e.g., Pd/C, H₂)VariesCan also reduce other functional groups.
BCl₃·SMe₂Mild conditionsTolerates a broad range of functional groups. organic-chemistry.org
BCl₃ / PentamethylbenzeneLow temperatureChemoselective for aryl benzyl ethers. organic-chemistry.org
Magnesium BromideAnhydrous ether-benzene, refluxSelective for benzyloxy groups ortho to a carbonyl. landsbokasafn.is
Lithium NaphthalenideTHF, low temperatureMild reaction conditions. organic-chemistry.orgresearchgate.net

Advanced Derivatization for Specialized Chemical Applications

The structural features of this compound make it a suitable precursor for the synthesis of more complex and specialized chemical structures.

Polycyclic aromatic hydrocarbons (PAHs) are a large group of compounds containing condensed aromatic rings. d-nb.info The synthesis of complex PAHs is an active area of research, with bottom-up synthesis strategies enabling the construction of intricate structures. rsc.org Naphthalene itself is a key building block in the formation of larger PAHs. uhmreactiondynamics.orgnih.gov

This compound can serve as a starting material for the synthesis of larger PAH systems. For example, the hydroxyl group can be converted to a triflate, which can then participate in cross-coupling reactions to build more complex aromatic systems. This approach has been used in the synthesis of phenol and quinone metabolites of benzo[a]pyrene, where a methoxynaphthalene derivative was converted to a triflate and then coupled with another aromatic fragment. nih.gov A similar strategy could be envisioned starting from this compound to access a variety of substituted PAHs. The synthesis of these larger systems is crucial for understanding the formation of complex carbonaceous nanostructures. uhmreactiondynamics.org

The hydroxyl group of this compound provides a reactive handle for conjugation to other molecular entities. After deprotection of the benzyloxy group to reveal the diol, both hydroxyl groups can be used for further reactions. This allows for the incorporation of the naphthalenediol core into larger, more complex molecular architectures. For instance, the hydroxyl groups can be derivatized to form ethers or esters, linking the naphthalene unit to polymers, biomolecules, or other functional materials. This conjugation chemistry is essential for developing new materials with tailored optical, electronic, or biological properties.

Advanced Spectroscopic and Mechanistic Characterization of 5 Benzyloxy Naphthalen 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.

The ¹H NMR spectrum of 5-(Benzyloxy)naphthalen-2-ol is expected to show distinct signals for the benzylic, phenyl, and naphthalenic protons. The two benzylic protons (-CH₂-) would typically appear as a sharp singlet around 5.1-5.2 ppm, as they are chemically equivalent and lack adjacent protons for coupling. The five protons of the phenyl ring would generate signals in the aromatic region, typically between 7.30 and 7.50 ppm. The six protons on the naphthalene (B1677914) core would also resonate in the aromatic region, but their chemical shifts would be influenced by the electron-donating effects of the hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups, appearing in the range of 7.10 to 7.80 ppm. The phenolic hydroxyl proton is expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The benzylic carbon (-CH₂-) is anticipated to have a chemical shift of approximately 70-71 ppm. The aromatic region (105-160 ppm) would contain signals for the 16 sp²-hybridized carbons of the phenyl and naphthalene rings. Carbons directly attached to oxygen (C-2, C-5, and the ipso-carbon of the phenyl ring) will be deshielded and resonate at lower fields (typically >150 ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
Positionδ (ppm)MultiplicityPositionδ (ppm)
-OH~5.0 (broad s)sC-1~106.8
-CH₂-~5.15sC-2~154.0
H-1~7.12dC-3~118.5
H-3~7.18ddC-4~129.5
H-4~7.75dC-4a~125.0
H-6~7.25ddC-5~155.2
H-7~7.40tC-6~115.0
H-8~7.78dC-7~127.0
Phenyl H (ortho)~7.45dC-8~124.5
Phenyl H (meta)~7.40tC-8a~135.0
Phenyl H (para)~7.35t-CH₂-~70.5
Phenyl C (ipso)~136.8
Phenyl C (ortho)~128.0
Phenyl C (meta)~128.7
Phenyl C (para)~128.2

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. youtube.com In this compound, COSY would show cross-peaks connecting adjacent protons on the naphthalene ring system (e.g., H-3 with H-4, H-6 with H-7, H-7 with H-8) and within the phenyl ring. The absence of correlations to the benzylic -CH₂- protons would confirm their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the ~5.15 ppm proton signal to the ~70.5 ppm benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique for establishing long-range connectivity by detecting correlations between protons and carbons that are two or three bonds apart. youtube.com This is vital for connecting different fragments of the molecule. Key HMBC correlations would include a cross-peak from the benzylic protons (~5.15 ppm) to the naphthalene C-5 carbon (~155.2 ppm) and the ipso-carbon of the phenyl ring (~136.8 ppm), unambiguously establishing the benzyloxy-naphthalene linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, regardless of their bonding connectivity. A NOESY spectrum could show correlations between the benzylic protons and the H-4 and H-6 protons of the naphthalene ring, providing insight into the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Formula Elucidation and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₁₇H₁₄O₂), the theoretical monoisotopic mass is 250.09938 u. In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺.

Table 2: Predicted HRMS Data for this compound

IonFormulaCalculated m/zExpected Observation
[M]⁺C₁₇H₁₄O₂250.09938Observed in EI or APCI
[M+H]⁺C₁₇H₁₅O₂⁺251.10721Observed in ESI or CI
[M+Na]⁺C₁₇H₁₄O₂Na⁺273.08915Commonly observed adduct in ESI

An experimentally determined mass within a few parts per million (ppm) of the calculated value for C₁₇H₁₅O₂⁺ would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (e.g., the [M+H]⁺ parent ion) and inducing it to fragment. Analyzing the resulting fragment ions provides valuable structural information. nih.gov For this compound, the most probable fragmentation pathway involves the cleavage of the benzylic ether bond, which is the weakest bond in the structure.

The predominant fragmentation is expected to be the heterolytic cleavage of the C-O bond, leading to the formation of the highly stable benzyl (B1604629) cation (which may rearrange to the tropylium (B1234903) ion, C₇H₇⁺) at m/z 91 . This fragment is often the base peak in the spectra of benzyl ethers and would be a key diagnostic ion. miamioh.edu The other part of the molecule would form a neutral radical of 5-hydroxynaphthalen-2-ol. An alternative fragmentation could produce a radical cation of 5-hydroxynaphthalen-2-ol at m/z 159.

Figure 1: Proposed MS/MS Fragmentation Pathway Parent Ion [M+H]⁺ (m/z 251.1) → Benzyl Cation (m/z 91.1) + 5-hydroxynaphthalen-2-ol (160.0 Da)

This predictable fragmentation pattern provides strong confirmation of the presence of the benzyloxy substituent.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the inelastic scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular "fingerprint". researchgate.net

For this compound, the IR spectrum would clearly indicate the key functional groups:

-OH Group: A broad and prominent absorption band in the region of 3550–3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

Aromatic Rings: C-H stretching vibrations for the sp² carbons of the naphthalene and phenyl rings are expected between 3100–3000 cm⁻¹. Sharp, strong-to-medium intensity bands between 1620–1450 cm⁻¹ correspond to C=C stretching vibrations within the aromatic rings.

Aliphatic C-H: C-H stretching vibrations from the benzylic -CH₂- group would appear just below 3000 cm⁻¹ (typically 2950–2850 cm⁻¹).

Ether Linkage: A strong, characteristic C-O stretching band for the aryl ether linkage is expected in the 1270–1230 cm⁻¹ region.

The Raman spectrum would complement this information, often showing strong signals for the symmetric vibrations of the non-polar aromatic rings.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity
O-H StretchPhenol3550 - 3200Strong, Broad
C-H StretchAromatic3100 - 3000Medium
C-H StretchAliphatic (-CH₂-)2950 - 2850Medium
C=C StretchAromatic Ring1620 - 1450Strong to Medium, Multiple Bands
C-O StretchAryl Ether1270 - 1230Strong

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

The electronic absorption spectrum of a molecule like this compound is expected to be dominated by the chromophore of the naphthalene ring system. Naphthalene itself exhibits characteristic absorption bands in the ultraviolet region arising from π → π* transitions. For 2-naphthol (B1666908), these transitions are typically observed, and the presence of the hydroxyl and benzyloxy substituents would be expected to modify the absorption maxima (λmax) and molar absorptivity (ε).

The hydroxyl (-OH) and benzyloxy (-OCH2Ph) groups are both auxochromes, meaning they are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption. Both of these groups have lone pairs of electrons on the oxygen atom that can be delocalized into the π-system of the naphthalene ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. This is due to the extension of the conjugated system and a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electronic spectrum of 2-naphthol shows distinct bands, and it is anticipated that this compound would exhibit a similar, yet red-shifted, spectrum. The benzyloxy group, being larger and having its own phenyl ring, might also introduce subtle changes to the vibrational fine structure of the absorption bands.

Without experimental data, a specific data table cannot be generated. A hypothetical table based on related compounds might look as follows, but it is important to reiterate that these are not experimental values for this compound.

Hypothetical Electronic Transitions for this compound
λmax (nm)
~ 280-300
~ 320-340

X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would reveal the planarity of the naphthalene ring system and the conformation of the benzyloxy substituent relative to the ring.

In the solid state, the conformation would be influenced by intermolecular interactions such as hydrogen bonding (from the hydroxyl group) and π-π stacking (between the naphthalene and phenyl rings of adjacent molecules). The hydroxyl group would likely participate in hydrogen bonding, either with other molecules of this compound or with solvent molecules if present in the crystal lattice.

The benzyloxy group has several rotatable bonds, and its preferred conformation would be a balance between minimizing steric hindrance and maximizing favorable crystal packing interactions. The torsion angle between the naphthalene ring, the ether oxygen, the methylene (B1212753) carbon, and the phenyl ring would be a key parameter in describing this conformation.

As no experimental crystallographic data for this compound has been published, a data table of its crystallographic parameters cannot be provided. For illustrative purposes, a table for a related, known compound, 1-(Benzyloxy)naphthalene, is presented to show the type of information that would be obtained from an X-ray crystallographic study.

Table of Crystallographic Data for 1-(Benzyloxy)naphthalene

ParameterValue
Chemical FormulaC₁₇H₁₄O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)13.0210 (6)
b (Å)24.8832 (10)
c (Å)7.9478 (3)
V (ų)2575.12 (19)
Z8
Dihedral Angle (Naphthyl-Benzyl)83.22 (4)°

This data is for 1-(Benzyloxy)naphthalene and NOT for this compound. wikipedia.org

Computational and Theoretical Investigations of 5 Benzyloxy Naphthalen 2 Ol

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These studies provide insights into reactivity, stability, and various molecular properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For a related but more complex molecule, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, density functional theory (DFT) calculations at the B3LYP/6–311+ G(d,p) level have been reported. In that study, the HOMO and LUMO energies were determined to be -8.72 eV and -5.55 eV, respectively, resulting in an energy gap of 3.17 eV. The electron density in the HOMO was found to be located primarily on the ester group and the phenyl benzoate (B1203000) fragment, while the LUMO's electron density was delocalized over the naphthalene (B1677914) ring and the ester group. It is important to note that these values are for a different molecule and would not be identical for 5-(Benzyloxy)naphthalen-2-ol due to structural differences.

Table 1: Frontier Molecular Orbital Energies for a Structurally Related Compound

Molecular Orbital Energy (eV)
HOMO -8.72
LUMO -5.55
Energy Gap (Eg) 3.17

Data for 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate

Charge Distribution and Electrostatic Potential Maps

Charge distribution analysis and molecular electrostatic potential (MEP) maps are valuable tools for visualizing the electron density around a molecule and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. For the aforementioned related compound, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, intermolecular interactions were quantified using Hirshfeld surface analysis, which provides insights into close contacts between molecules in a crystal structure. No specific MEP maps for this compound have been found in the surveyed literature.

Conformational Analysis and Energy Minima

Conformational analysis is employed to identify the most stable three-dimensional arrangements of a molecule, known as energy minima. This is particularly important for flexible molecules that can rotate around single bonds.

Potential Energy Surface Scans

Potential energy surface (PES) scans are computational methods used to explore the energy of a molecule as a function of its geometry, for instance, by systematically changing a specific bond angle or dihedral angle. This allows for the identification of stable conformers and the transition states that connect them.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, such as NMR, IR, and UV-Vis spectra. These theoretical spectra can be compared with experimental data to confirm molecular structures and interpret experimental findings. While experimental ¹H NMR data for the related compound 2-(Benzyloxy)naphthalene is available, predicted spectroscopic data for this compound from computational studies were not found.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms at the molecular level. For a compound such as this compound, theoretical investigations can provide valuable insights into potential reaction pathways, the structures of transient intermediates, and the energetics that govern the transformation. By employing quantum mechanical methods, researchers can map out the potential energy surface of a reaction, identifying the most favorable routes from reactants to products.

Transition State Analysis

A critical aspect of elucidating a reaction mechanism through computational modeling is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate, corresponding to a saddle point on the potential energy surface. The geometry of the transition state provides a snapshot of the chemical bonds that are breaking and forming during the reaction.

For this compound, a transition state analysis would involve locating the specific geometric arrangement of atoms that connects the reactants to the products or intermediates of a given reaction. This is a computationally intensive process that requires sophisticated algorithms to find the saddle point. Once located, the structure of the transition state is analyzed to understand the key atomic motions involved in the transformation. A frequency calculation is then typically performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Due to the absence of specific published research on the computational analysis of reactions involving this compound, a data table of its transition state analyses cannot be provided at this time.

Interactive Data Table: Hypothetical Transition State Parameters for a Reaction of this compound

No experimental or computational data found in the searched literature for this compound.

Reaction Type Key Interatomic Distances (Å) Imaginary Frequency (cm⁻¹)
Data Not Available Data Not Available Data Not Available

Activation Energy Barrier Calculations

The activation energy barrier (Ea) is a fundamental kinetic parameter that determines the rate of a chemical reaction. It is defined as the energy difference between the reactants and the transition state. Computational chemistry provides a direct method for calculating this barrier, offering a quantitative measure of the feasibility of a proposed reaction pathway.

The calculation of the activation energy barrier for a reaction involving this compound would first require the optimization of the geometries of the reactant(s) and the transition state. The electronic energies of these structures are then calculated at a high level of theory. The difference in these energies, often corrected for zero-point vibrational energy, gives the activation energy barrier. A lower activation energy barrier indicates a faster reaction rate, as a larger fraction of reactant molecules will possess sufficient energy to overcome the barrier at a given temperature.

As with transition state analysis, specific computational studies detailing the activation energy barriers for reactions of this compound are not available in the reviewed scientific literature. Therefore, a data table of calculated activation energy barriers cannot be presented.

Interactive Data Table: Hypothetical Activation Energy Barriers for Reactions of this compound

No experimental or computational data found in the searched literature for this compound.

Reaction Pathway Activation Energy (kcal/mol)
Data Not Available Data Not Available

Role in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Scaffolds

The structural framework of 5-(benzyloxy)naphthalen-2-ol makes it an ideal starting point for constructing elaborate organic molecules. Polysubstituted naphthalenes and 2-naphthols are crucial in the chemical and pharmaceutical industries, and developing efficient routes to these derivatives is a significant area of research nih.gov. The benzyloxy group serves as a common and robust protecting group for the hydroxyl function, allowing chemists to selectively functionalize other parts of the molecule, such as the free hydroxyl group at the C-2 position or the aromatic ring itself, before deprotection. This controlled, stepwise approach is fundamental to the synthesis of complex, multi-functional organic scaffolds.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions wikipedia.orgsigmaaldrich.com. The naphthalene (B1677914) scaffold is central to some of the most successful classes of chiral ligands, such as 1,1'-bi-2-naphthol (BINOL) wikipedia.org. The synthesis of such axially chiral ligands often involves the coupling of two naphthalene units.

Derivatives of this compound can serve as precursors to novel chiral ligands. The presence of two distinct oxygen functionalities allows for regioselective modification. For instance, the free hydroxyl group can be converted into a coordinating group, while the benzyloxy-substituted ring can be functionalized for dimerization or for tuning the steric and electronic properties of the resulting ligand. The design and synthesis of new chiral ligands are critical for the advancement of asymmetric catalysis, which is essential for producing enantiomerically pure pharmaceuticals and other bioactive molecules researchgate.nettcichemicals.com. The controlled synthesis of such ligands enables high levels of stereochemical induction in a variety of chemical transformations sfu.ca.

Ligand/Auxiliary ClassPrecursor ScaffoldKey Synthetic StrategyResulting Application
Axially Chiral LigandsBinaphthyls (e.g., BINOL)Oxidative Coupling of NaphtholsAsymmetric Catalysis
OxazolidinonesAmino AlcoholsCyclization and AcylationAsymmetric Aldol & Alkylation Reactions wikipedia.org
CamphorsultamsCamphor DerivativesSulfonylationAsymmetric Diels-Alder Reactions

The naphthalene ring system is an excellent chromophore, and its derivatives are widely used in the synthesis of dyes and pigments nih.gov. Naphthol-based azo dyes, for example, are a commercially important class of colorants researchgate.net. This compound can be used as a coupling component in the synthesis of azo dyes. The hydroxyl group at the C-2 position activates the C-1 position for electrophilic substitution by a diazonium salt, a key reaction in azo dye formation. The benzyloxy group at the C-5 position acts as an auxochrome, modifying the color and properties of the final dye. Furthermore, this group can be functionalized to incorporate the dye molecule into a polymer chain colour-synthesis.com.

In polymer science, naphthalene-containing monomers are incorporated into polymer backbones to enhance thermal stability, mechanical strength, and optical properties. This compound can be converted into a polymerizable monomer, for example, by attaching a vinyl or acrylate group to its free hydroxyl function. The resulting polymer would possess the rigidity and fluorescence characteristics of the naphthalene core.

Chemical Probes for Spectroscopic Applications (focus on synthetic design, not biological use)

Naphthalene derivatives are inherently fluorescent and are widely used as the core structure for chemical probes nih.gov. The design of such probes involves synthetically attaching a specific recognition unit (receptor) to the fluorescent naphthalene core (fluorophore). The interaction of the receptor with a target analyte causes a change in the fluorescence properties (e.g., intensity, wavelength), allowing for detection.

The synthetic design of probes based on a this compound framework allows for strategic placement of the receptor. The free hydroxyl group is a convenient site for attaching a receptor without significantly altering the core spectroscopic properties of the naphthalene ring. The benzyloxy group serves to protect the C-5 hydroxyl, preventing unwanted side reactions, and can also be used to fine-tune the probe's solubility and electronic properties nih.gov. For example, a receptor for a specific metal ion could be synthesized by converting the hydroxyl group into a chelating moiety. The binding of the metal ion would then perturb the electronic structure of the naphthalene system, leading to a measurable spectroscopic response.

Probe ComponentFunctionSynthetic Handle on this compound
FluorophoreEmits light upon excitationNaphthalene ring system
ReceptorBinds selectively to an analyteC-2 hydroxyl group
ModulatorTunes solubility and electronic propertiesC-5 benzyloxy group

Contributions to Supramolecular Chemistry (e.g., self-assembly of derivatives)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The flat, electron-rich surface of the naphthalene ring makes it an ideal platform for designing molecules that can self-assemble into larger, ordered structures nih.gov.

Derivatives of this compound are well-suited for creating self-assembling systems. The naphthalene core can participate in π-π stacking interactions, while the hydroxyl and ether oxygen atoms can act as hydrogen bond donors or acceptors. By synthetically attaching other functional groups, such as long alkyl chains or complementary hydrogen bonding units, chemists can program these molecules to form specific supramolecular architectures like nanofibers, gels, or liquid crystals nih.govrsc.org. The benzyloxy group provides a stable, bulky substituent that can influence the packing and morphology of the resulting self-assembled structures.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Catalytic Synthetic Routes

The future of chemical synthesis for compounds like 5-(Benzyloxy)naphthalen-2-ol lies in the adoption of sustainable and catalytic methods that minimize environmental impact while maximizing efficiency. A significant area of development is the use of deep eutectic solvents (DESs) as green reaction media. For instance, a choline (B1196258) chloride-zinc chloride-based DES has been shown to be an effective and recyclable catalyst for the one-pot, three-component synthesis of 1-amidoalkyl naphthols. rsc.org This approach, which proceeds under mild conditions and avoids toxic volatile organic solvents, could be adapted for the synthesis or functionalization of this compound. rsc.org

Furthermore, the development of regioselective catalytic reactions is a key focus. A notable example is the catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol with allylic alcohols using a p-toluenesulfonic acid catalyst. rsc.org This method allows for selective α-alkylation under mild conditions with high yields. rsc.org Future research will likely explore similar catalytic systems to achieve selective functionalization of the this compound backbone, offering a more sustainable alternative to traditional stoichiometric reagents. The use of heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate, also presents a promising avenue for the solvent-free synthesis of naphthol derivatives, offering advantages like high yields and simple workup procedures. researchgate.net

Catalytic asymmetric synthesis will also be crucial in producing enantiomerically enriched derivatives. For example, an enantioselective hydroxylative dearomatization of 2-naphthols has been achieved using a chiral N,N′-dioxide–scandium(III) complex catalyst, yielding various substituted ortho-quinols in high yields and enantioselectivities. nih.gov Applying such catalytic systems to this compound could open doors to chiral derivatives with unique properties.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond established synthetic methods, future research will delve into uncovering novel reactivity patterns and unconventional transformations of this compound. The inherent reactivity of the naphthalene (B1677914) core, which is more reactive than benzene (B151609) in both substitution and addition reactions, provides a rich playground for exploration. libretexts.org Electrophilic substitution on naphthalene derivatives is known to be complex, with the 1-position being the most reactive. libretexts.org The interplay between the electron-donating benzyloxy and hydroxyl groups in this compound will likely lead to unique regioselectivity in such reactions.

One emerging area is the use of nitrogen-to-carbon transmutation of isoquinolines to access substituted naphthalene derivatives. nih.govresearchgate.netnih.gov This innovative strategy, inspired by the Wittig reaction, employs an inexpensive phosphonium (B103445) ylide as a carbon source and proceeds through a 6π-electrocyclization and elimination cascade. nih.govresearchgate.netnih.gov Adapting this methodology could provide a novel retrosynthetic disconnection for accessing complex derivatives of this compound.

Furthermore, the development of dearomatization reactions offers a powerful tool for creating three-dimensional structures from flat aromatic precursors. A nickel-catalyzed intermolecular allylic dearomatization of β-naphthols with allylic alcohols has been demonstrated to produce β-naphthalenone products bearing a quaternary carbon center. researchgate.net Investigating similar transformations with this compound could lead to the synthesis of novel polycyclic structures with tailored functionalities.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, the integration of flow chemistry and automated synthesis platforms is becoming indispensable. Flow chemistry offers enhanced control over reaction parameters, improved safety, and scalability compared to traditional batch methods. researchgate.net The continuous-flow synthesis of naphthalimide derivatives has demonstrated improved conversion of starting materials and increased yields of target compounds. researchgate.net Similar microfluidic setups could be designed for the synthesis and derivatization of this compound, enabling rapid optimization of reaction conditions.

Automated synthesis platforms, such as the Synple 2 system, which utilizes pre-filled reagent cartridges, can significantly accelerate the generation, isolation, and purification of organic compounds. sigmaaldrich.com These platforms can perform a wide range of reactions, including reductive amination, Suzuki coupling, and amide formation. sigmaaldrich.com By incorporating this compound as a building block into such automated workflows, libraries of derivatives can be synthesized and screened for desired properties with high efficiency.

Advanced Structural Modifications for Tailored Chemical Properties

Future research will focus on advanced structural modifications of this compound to precisely tailor its fundamental chemical properties. The introduction of various substituents onto the naphthalene ring can significantly influence its electronic and steric characteristics. The effect of substituents on the reactivity of naphthalene derivatives has been a subject of study, with electron-releasing groups enhancing substrate conversion in certain enzymatic reactions. nih.gov

Systematic studies on the distortion of the naphthalene ring through the introduction of bulky peri-substituents at the 1- and 8-positions have shown that steric repulsion can activate the aromatic framework non-electronically. nih.gov While this compound does not have substituents at the 8-position, targeted modifications at adjacent positions could induce subtle geometric changes that alter its chemical behavior.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.